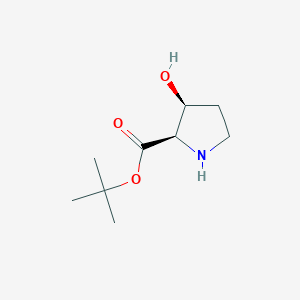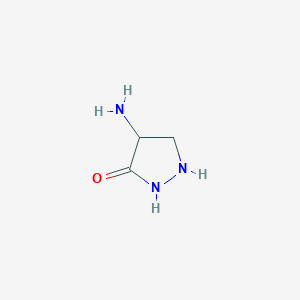
3-Amino-4-chloro-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position, a chlorine atom at the fourth position, and a methyl group at the second position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-amino-4-chloro-2-methylbenzoic acid typically involves a multi-step synthesis starting from m-toluic acid. The process includes nitration, reduction, and chlorination reactions:
Nitration: m-Toluic acid is nitrated using nitric acid to form 2-nitro-3-methylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a hydrogenation catalyst in the presence of hydrogen gas, yielding 2-amino-3-methylbenzoic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity of the final product, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nitration: Nitric acid (60-75% concentration).
Reduction: Hydrogen gas with a hydrogenation catalyst.
Chlorination: Benzoyl peroxide as a chlorination reagent in a suitable solvent.
Major Products Formed:
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
3-Amino-4-chloro-2-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 3-amino-4-chloro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and methyl groups influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
- 2-Amino-5-chloro-3-methylbenzoic acid
- 3-Amino-4-methylbenzoic acid
- 3-Amino-5-methoxybenzoic acid
- 3-Amino-2-chlorobenzoic acid
Comparison: 3-Amino-4-chloro-2-methylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications .
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
3-amino-4-chloro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |
Clave InChI |
GBFFLDZWEUCJHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1N)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride](/img/structure/B13511425.png)



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)






